molecular formula C16H19N3O2 B271788 (Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine

(Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine

Cat. No. B271788
M. Wt: 285.34 g/mol
InChI Key: LDZBDSOWLUFSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine, also known as OPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. In

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine involves the inhibition of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of biochemical pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in DNA replication, cell division, and protein synthesis. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine in lab experiments is its potent inhibitory effects on enzymes, which can lead to the discovery of new therapeutic targets. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the research on (Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine, including the development of new drugs based on its inhibitory effects on enzymes, the study of its potential toxicity, and the exploration of its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. Its potent inhibitory effects on enzymes and anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs and therapeutic targets. However, further research is needed to understand its mechanism of action and potential toxicity.

Synthesis Methods

(Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine can be synthesized using a multi-step process that involves the reaction of 3-(pyrimidin-2-yloxy)benzaldehyde with (R)-2-(oxiran-2-ylmethyl)pyrrolidine in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified using various methods such as column chromatography.

Scientific Research Applications

(Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine has been used in various scientific research applications such as drug discovery, protein engineering, and enzyme catalysis. It has been shown to have potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. Additionally, this compound has been used to study the structure and function of proteins and enzymes, which could lead to the development of new therapeutic targets.

properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine

InChI

InChI=1S/C16H19N3O2/c1-4-13(11-17-12-15-6-2-9-20-15)10-14(5-1)21-16-18-7-3-8-19-16/h1,3-5,7-8,10,15,17H,2,6,9,11-12H2

InChI Key

LDZBDSOWLUFSMU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.